Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate
Overview
Description
Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate is a useful research compound. Its molecular formula is C17H13NO4 and its molecular weight is 295.29 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate, also known as 4-Hydroxy-7-phenoxy-3-isoquinolinecarboxylic acid methyl ester, is primarily used as a reagent in the preparation of Roxadustat . Roxadustat is a drug used to treat anemia and chronic renal insufficiency . Therefore, the primary targets of this compound are likely related to the hypoxia-inducible factor (HIF) pathway, which is the main target of Roxadustat .
Mode of Action
Roxadustat works by activating the body’s natural protective response to reduced oxygen levels in the blood . This response involves the regulation of multiple, complementary processes that promote a coordinated erythropoietic response and increase the blood’s oxygen-carrying capacity .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to erythropoiesis, the process of red blood cell production. As a precursor to Roxadustat, this compound may influence the HIF pathway, which plays a crucial role in the body’s response to hypoxia (low oxygen levels). Activation of the HIF pathway leads to increased production of erythropoietin, a hormone that stimulates the production of red blood cells .
Pharmacokinetics
It is known that the compound is a solid at room temperature and should be stored in a dry environment at 2-8°c . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The molecular and cellular effects of this compound are likely related to its role in the synthesis of Roxadustat. As such, it may contribute to the activation of the HIF pathway and the subsequent increase in erythropoietin production, leading to increased red blood cell production .
Action Environment
Environmental factors that could influence the action, efficacy, and stability of this compound include temperature and humidity, given its storage requirements . Additionally, the physiological environment, such as the presence of hypoxia, may also influence its action, as the HIF pathway is activated under low oxygen conditions .
Biochemical Analysis
Biochemical Properties
Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain isoquinoline derivatives, which are known to inhibit specific enzymes involved in metabolic pathways . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active site of the enzyme.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response and apoptosis . Additionally, it can alter cellular metabolism by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions . This binding can result in enzyme inhibition or activation, depending on the target. Furthermore, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes and functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time when exposed to light or high temperatures . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular viability and function, highlighting the importance of controlled experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes . At high doses, it can lead to toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, affecting metabolic flux and metabolite levels . For instance, it can inhibit enzymes involved in the tricarboxylic acid (TCA) cycle, leading to alterations in energy production and metabolic balance.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s solubility and affinity for various cellular components determine its distribution and overall bioavailability.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with target biomolecules and the subsequent modulation of cellular processes.
Properties
IUPAC Name |
methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c1-21-17(20)15-16(19)14-8-7-13(9-11(14)10-18-15)22-12-5-3-2-4-6-12/h2-10,19H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWDBRIDKWWANA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C2C=C(C=CC2=C1O)OC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.